molecular formula C10H9Cl2NO B7858115 4-(3,4-Dichlorophenoxy)butanenitrile

4-(3,4-Dichlorophenoxy)butanenitrile

Cat. No.: B7858115
M. Wt: 230.09 g/mol
InChI Key: DHIQSFHXHQZNHP-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)butanenitrile is a chemical compound characterized by its molecular structure, which includes a butanenitrile group attached to a 3,4-dichlorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenoxy)butanenitrile typically involves the reaction of 3,4-dichlorophenol with butanenitrile under specific conditions. The reaction can be facilitated by using a strong base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of butanenitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenoxy)butanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(3,4-Dichlorophenoxy)butanoic acid

  • Reduction: 4-(3,4-Dichlorophenoxy)butanamine

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dichlorophenoxy)butanenitrile has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of chlorinated phenols on biological processes.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenoxy)butanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The chlorinated phenol moiety can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid

  • 3,4-Dichlorophenol

  • m-(3,4-Dichlorophenoxy)benzaldehyde

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Properties

IUPAC Name

4-(3,4-dichlorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQSFHXHQZNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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